molecular formula C9H11ClN2O2 B13750136 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea CAS No. 25546-09-2

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

Cat. No.: B13750136
CAS No.: 25546-09-2
M. Wt: 214.65 g/mol
InChI Key: DNSFPBQZUFGMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a dimethylurea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 4-chloro-2-hydroxyaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy-substituted compounds, and various substituted urea derivatives .

Scientific Research Applications

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

25546-09-2

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14)

InChI Key

DNSFPBQZUFGMGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.